
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride is a compound that features both azido and sulfonyl fluoride functional groups. This compound is of interest due to its potential applications in various fields, including synthetic chemistry, medicinal chemistry, and materials science. The presence of the azido group makes it a versatile intermediate for further chemical transformations, while the sulfonyl fluoride group is known for its reactivity and potential use in bioconjugation and labeling studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride typically involves the introduction of the azido group and the sulfonyl fluoride group onto a piperazine scaffold. One common method involves the reaction of piperazine with 2-azidoacetyl chloride in the presence of a base to form the azidoacetyl derivative. This intermediate is then reacted with sulfonyl fluoride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency, especially given the potentially hazardous nature of azides. Continuous-flow systems allow for better control over reaction conditions and can minimize the risks associated with handling azides .
化学反応の分析
Types of Reactions
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving azides and alkynes.
Reduction: Triphenylphosphine is a typical reducing agent for azides.
Cycloaddition: Copper(I) catalysts and alkynes are used for the formation of triazoles.
Major Products Formed
Triazoles: Formed via click chemistry.
科学的研究の応用
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in bioconjugation studies due to its reactive sulfonyl fluoride group.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride involves its reactive functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are useful in bioconjugation and labeling. The sulfonyl fluoride group can react with nucleophiles, making it a valuable tool in the modification of biomolecules .
類似化合物との比較
Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- Fluorosulfuryl azide derivatives
Uniqueness
4-(2-azidoacetyl)-1-Piperazinesulfonyl fluoride is unique due to the combination of azido and sulfonyl fluoride groups on a piperazine scaffold. This combination provides a versatile platform for various chemical transformations and applications in different fields .
特性
分子式 |
C6H10FN5O3S |
|---|---|
分子量 |
251.24 g/mol |
IUPAC名 |
4-(2-azidoacetyl)piperazine-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H10FN5O3S/c7-16(14,15)12-3-1-11(2-4-12)6(13)5-9-10-8/h1-5H2 |
InChIキー |
MTRGCQOGOSRIRV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)CN=[N+]=[N-])S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


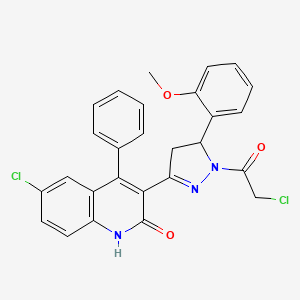
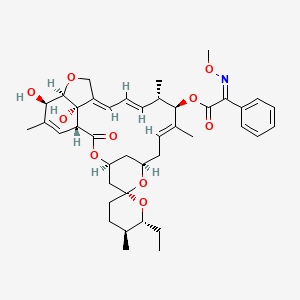
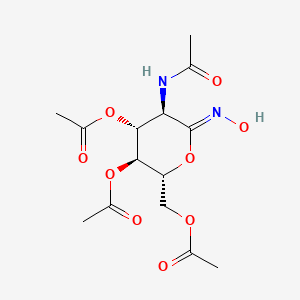
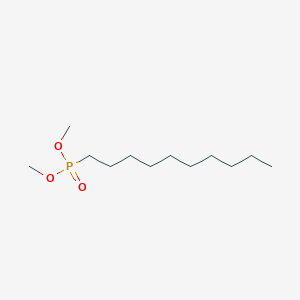
![2-(3-Methoxyphenyl)benzo[b]thiophene](/img/structure/B14126240.png)
![N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14126250.png)

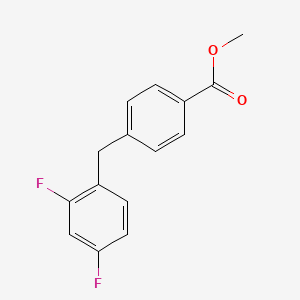
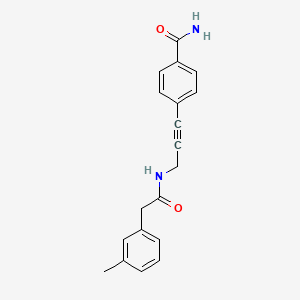
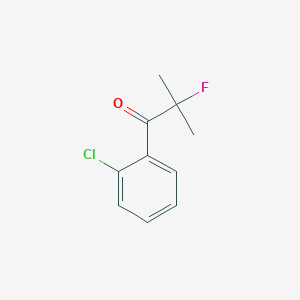
![N-(1,3-benzodioxol-5-ylmethyl)-7,8-diethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14126300.png)
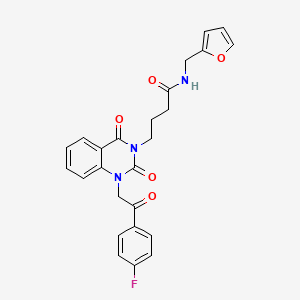
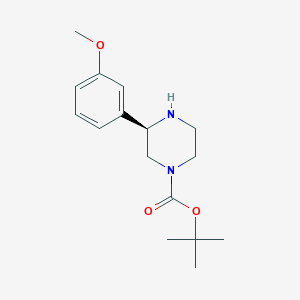
![10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
